molecular formula C24H19ClN2O4S B6509776 N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-02-2

N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B6509776
CAS No.: 902521-02-2
M. Wt: 466.9 g/mol
InChI Key: SLMSAUVZZNNXFM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H19ClN2O4S and its molecular weight is 466.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.0754060 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21ClN2O5S. The compound features a chlorophenyl group, a sulfonamide moiety, and a quinoline scaffold, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.

Research Findings

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549 lung adenocarcinoma) demonstrated that the compound significantly reduced cell viability. For instance, at a concentration of 100 µM, it reduced A549 cell viability to approximately 64% compared to untreated controls .
  • Structure-Activity Relationship (SAR) : The presence of the 4-chlorophenyl group was found to enhance anticancer activity. Compounds with similar substitutions showed varying degrees of effectiveness, indicating that structural modifications can significantly impact biological activity .
  • Cytotoxicity : The compound exhibited selective cytotoxicity towards cancer cells while showing relatively lower toxicity towards non-cancerous cells (HSAEC1-KT), suggesting a promising therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.

Research Findings

  • Antimicrobial Screening : The compound was tested against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that it possesses significant antimicrobial properties, particularly against resistant strains .
  • Mechanism of Action : The antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis and function, although detailed mechanistic studies are still needed to elucidate the exact pathways involved.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • A study focused on the synthesis and biological evaluation of related quinoline derivatives demonstrated that modifications in the sulfonamide group can lead to enhanced potency against specific cancer types .
  • Another study reported on the synergistic effects observed when combining this compound with traditional antibiotics, suggesting potential for use in combination therapies against resistant infections .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been studied for its potential as an antimicrobial agent . Its structure suggests that it may interact with bacterial enzymes or receptors, leading to inhibitory effects on microbial growth.

Case Study : A study demonstrated that derivatives of quinoline compounds exhibit significant antibacterial activity against various strains, suggesting that modifications to the quinoline structure can enhance efficacy against resistant bacteria .

Anticancer Research

This compound has shown promise in anticancer applications , particularly due to its ability to induce apoptosis in cancer cells. The incorporation of the sulfonamide group is believed to enhance its cytotoxic properties.

Data Table: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-11636Apoptosis induction
Compound BHeLa34Caspase activation
This compoundMCF-7TBDTBD

The exact IC50 values for this compound are still under investigation, but preliminary results indicate potential for significant anticancer activity.

Biological Probes

Due to its unique structure, this compound serves as a biological probe for studying specific biological pathways involving quinoline derivatives. Its interaction with cellular targets can provide insights into fundamental biological processes.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-6-12-19(13-7-16)32(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMSAUVZZNNXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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